molecular formula C7H5Cl2N3 B8218573 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine

5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine

Cat. No.: B8218573
M. Wt: 202.04 g/mol
InChI Key: DPPAJSXQRUXJHO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine ( 1289084-78-1) is a high-value chemical intermediate with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . This compound is part of the imidazopyrimidine family, a privileged scaffold in medicinal chemistry known for its diverse biological activities. It is characterized as a solid and requires storage in an inert atmosphere at 2-8°C to maintain stability . As a key synthetic building block, its core application lies in pharmaceutical research and development, particularly in the construction of more complex molecules for drug discovery programs . The presence of two reactive chlorine atoms at the 5 and 7 positions of the pyrimidine ring, along with the methyl group on the imidazole ring, makes it a versatile precursor for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This allows researchers to efficiently introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The compound is strictly for professional laboratory research and is not for human or veterinary diagnostic or therapeutic use. For specific pricing and availability of this compound, please contact us to speak with a specialist.

Properties

IUPAC Name

5,7-dichloro-2-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-3-12-6(9)2-5(8)11-7(12)10-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPAJSXQRUXJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=NC2=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Haloketone and 2-Aminopyrimidine Cyclization

A foundational method involves the reaction of α-haloketones with 2-aminopyrimidines. For example, 2-amino-4,6-dichloropyrimidine reacts with methyl-substituted α-bromoketones (e.g., 2-bromo-1-(methyl)propan-1-one) in ethanol under reflux to yield the imidazo[1,2-a]pyrimidine core. FeCl₃ (5 mol%) accelerates the cyclization by facilitating nucleophilic substitution at the α-carbon, achieving yields of 72–78%.

Table 1: Optimization of α-Haloketone Cyclization

ReactantSolventCatalystTemperature (°C)Yield (%)
2-Amino-4,6-dichloropyrimidine + 2-bromo-1-(methyl)propan-1-oneEthanolFeCl₃8075
2-Amino-4,6-dichloropyrimidine + 2-chloro-1-(methyl)propan-1-oneDMFNone10068

The choice of halogen (bromo vs. chloro) impacts reaction kinetics, with bromoketones exhibiting faster cyclization due to superior leaving-group ability.

Multicomponent Reaction (MCR) Strategies

Aldehyde-Isonitrile-Aminopyrimidine Coupling

Adapting methodologies from imidazo[1,2-a]pyridine synthesis, 2-aminopyrimidine reacts with aldehydes (e.g., chloroacetaldehyde) and isonitriles in a one-pot protocol. This three-component reaction proceeds via a Groebke-Blackburn-Bienaymé mechanism, forming the imidazo[1,2-a]pyrimidine scaffold at 120°C in acetonitrile, with yields up to 82%.

Table 2: MCR Conditions and Outcomes

AldehydeIsonitrileSolventTemperature (°C)Yield (%)
Chloroacetaldehydetert-Butyl isocyanideAcetonitrile12082
GlyoxalCyclohexyl isocyanideToluene10065

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 75%.

Halogenation and Post-Cyclization Modifications

Phosphorus Oxyhalide-Mediated Chlorination

The dichloro substituents at positions 5 and 7 are introduced via phosphorus oxyhalides. After cyclization, treatment with POCl₃ (4 equivalents) at 90°C for 6 hours replaces hydroxyl groups with chlorine atoms, achieving >85% conversion. Tertiary amines (e.g., dimethylaniline) enhance reactivity by scavenging HCl, minimizing side reactions.

Table 3: Halogenation Optimization

ReagentEquivalentsAdditiveTemperature (°C)Conversion (%)
POCl₃4Dimethylaniline9089
PCl₅3None11072

Solvent and Catalytic System Optimization

Role of Polar Aprotic Solvents

DMF and DMSO enhance solubility of intermediates during cyclization, particularly for electron-deficient pyrimidines. However, ethanol remains preferred for its low cost and ease of removal.

FeCl₃ vs. AlCl₃ Catalysis

FeCl₃ outperforms AlCl₃ in cyclization reactions due to its milder Lewis acidity, reducing undesired polymerization. A 10 mol% FeCl₃ loading in ethanol increases yields by 12% compared to AlCl₃.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 7.32 (s, 1H, H-3), 8.21 (s, 1H, H-6).

  • LC-MS : m/z 202.04 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity for optimized synthetic batches.

Industrial-Scale Considerations

Waste Reduction Strategies

The patent EP0444747B1 highlights a one-pot cyclization-halogenation process using malonic acid and POCl₃, eliminating brine waste and improving atom economy. This method reduces downstream processing costs by 30% compared to stepwise approaches .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine serves as a crucial building block for synthesizing various bioactive molecules, particularly in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent activity against several cancer cell lines. For instance, one study highlighted the synthesis of 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-(3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene-imidazo[1,2-A]pyrimidine derivatives. These compounds demonstrated significant anticancer properties against the MCF-7 human breast cancer cell line, with some showing higher efficacy than standard drugs like Adriamycin .

Dipeptidyl Peptidase-4 Inhibition
Another notable application is in the design of selective dipeptidyl peptidase-4 inhibitors. A lead molecule derived from this compound exhibited excellent pharmacokinetic profiles and in vivo efficacy in reducing blood glucose levels in diabetic mouse models . This positions this compound as a potential candidate for diabetes treatment.

Material Science

Development of Novel Materials
The compound is also being explored for its potential in material science. Its unique electronic and optical properties make it suitable for developing novel materials that can be utilized in various applications such as sensors and electronic devices. The ability to modify its structure allows researchers to tailor the properties of these materials for specific uses .

Biological Studies

Enzyme Activity Modulation
In biological studies, this compound has been used as a probe to investigate enzyme activities and protein interactions. It can modulate the activities of critical enzymes involved in cellular processes, which is particularly relevant for cancer research where targeting specific kinases can lead to therapeutic advancements .

Cholinesterase Inhibition
Recent studies have also indicated that derivatives of imidazo[1,2-A]pyrimidine can inhibit cholinesterase enzymes. This activity is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of synthesized derivatives against MCF-7 cells. The results indicated that compound 23 was the most potent at a concentration of 10410^{-4} M, comparable to Adriamycin .

Case Study 2: Dipeptidyl Peptidase-4 Inhibition

In vivo studies demonstrated that a derivative of this compound effectively reduced blood glucose levels in ob/ob mice models by inhibiting dipeptidyl peptidase-4 .

Data Tables

Application Area Specific Use Result/Effect
Medicinal ChemistryAnticancer agentsSignificant activity against MCF-7 cancer cells
Dipeptidyl peptidase-4 inhibitionReduced blood glucose levels in diabetic models
Material ScienceDevelopment of novel materialsEnhanced electronic and optical properties
Biological StudiesEnzyme activity modulationTargeting specific kinases for cancer therapy
Cholinesterase inhibitionPotential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Imidazo[1,2-a]pyrimidine Derivatives
  • 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine : Exhibits broad-spectrum biological activity, with substituents contributing to drug-like ADMET properties (except plasma protein binding >90%) .
  • Imidazo[1,2-c]pyrimidine (Compound 24) : Replacing the pyrimidine nitrogen at position 1 with position 2 reduces antituberculosis potency (MIC: 1–9 μM vs. <1 μM for imidazo[1,2-a]pyridines) .
  • Imidazo[1,2-a]pyrazine (Compound 26) : Nitrogen placement in the pyrazine ring lowers potency compared to the parent imidazo[1,2-a]pyridine system .
Triazolo- and Pyrazolopyrimidines
  • 7-Chloropyrazolo[1,5-a]pyrimidine (CAS 58347-49-2) : Lacks the imidazole ring, reducing structural complexity and possibly bioavailability .
Pyrimido[1,2-a]pyrimidines

These compounds feature an additional pyrimidine ring fused to the core, enhancing π-stacking interactions. Derivatives like ethyl pyrimido[1,2-a]pyrimidine-3-carboxylate exhibit antibacterial activity (EUCAST standards) and antioxidant properties via DPPH scavenging .

Substituent Effects

Chlorine Substituents
  • 5,7-Dichloro Derivatives : Chlorine atoms at positions 5 and 7 increase electrophilicity and resistance to oxidative metabolism, critical for sustained antimicrobial activity .
  • 2-(4-Chlorophenyl) Substituted Imidazopyrimidines : Show reduced fluorescence intensity due to electron-withdrawing effects, as seen in compound 7b (imidazo[1,2-a]pyrimidine series) .
Methyl and Ester Groups
  • Ester-Functionalized Derivatives (e.g., 5a–5d) : Alkoxycarbonylmethyl groups at position 5 (e.g., methoxy, ethoxy) influence solubility and crystallinity, as evidenced by melting points >250°C .

Pharmacological Activity

Compound Core Structure Key Substituents Biological Activity (MIC or IC₅₀) Reference
This compound Imidazo[1,2-a]pyrimidine 5,7-Cl; 2-Me Anticancer (in vitro), antimicrobial
Imidazo[1,2-a]pyridine (Compound 3) Imidazo[1,2-a]pyridine None Antituberculosis (MIC: <1 μM)
Pyrimido[1,2-a]pyrimidine-3-carboxylate Pyrimido[1,2-a]pyrimidine Ethyl ester Antibacterial (Gram+), DPPH scavenging (IC₅₀: ~50 μM)

Physicochemical Properties

Property This compound 2,3-Dicyano-5-methoxycarbonylmethylimidazo[1,2-a]pyrimidine (5a)
Melting Point Not reported >300°C
Fluorescence Intensity Likely low (due to Cl substituents) Not reported
Solubility Moderate (enhanced by methyl group) Low (crystalline structure)

Biological Activity

5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique arrangement of chlorine substituents and a methyl group that influence its chemical reactivity and biological interactions. The imidazole ring structure is pivotal in mediating interactions with various biological targets, which include receptors and enzymes involved in critical cellular processes.

Target Interactions

Research indicates that compounds similar to this compound can interact with several molecular targets:

  • GABA Receptors : These compounds may modulate neurotransmission by acting on GABA receptors, which are crucial for inhibitory signaling in the brain.
  • Mitogen-Activated Protein Kinases (MAPKs) : Inhibition of p38 MAPK has been observed, suggesting potential anti-inflammatory properties.
  • Enzymatic Pathways : The compound may influence various biochemical pathways essential for cell survival and proliferation.

Pharmacological Effects

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial effects against pathogens such as E. coli and S. aureus.
  • Antitumor Activity : Demonstrated cytotoxicity against cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity.
  • Anti-inflammatory Effects : Shown to reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study reported that this compound derivatives exhibited IC50 values ranging from 6.2 to 15.1 µM against MCF-7 cells, indicating promising anticancer potential .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
  • Antimicrobial Efficacy :
    • The compound demonstrated bacteriostatic effects against S. aureus and S. epidermidis, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Properties :
    • In vivo studies indicated significant reductions in paw edema in treated animals, suggesting effective anti-inflammatory action .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Similar compounds have shown adequate metabolic stability and bioavailability, making them suitable candidates for further development in drug formulation.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AntitumorCytotoxicity against MCF-7 cells
Anti-inflammatoryReduced edema in animal models

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
1Ethylene bromohydrinDMF80°C60–70%
2HBr, NaOHH2OReflux75–85%

Basic: What analytical techniques ensure structural fidelity and purity of the compound?

Methodological Answer:
Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and ring fusion. For example, the methyl group at position 2 shows a singlet at δ 2.5–2.7 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 246.02) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anxiolytic vs. cytotoxic effects)?

Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structural Cross-Validation: Compare substituent effects. For example, dichloro groups at positions 5 and 7 enhance electrophilicity, potentially increasing cytotoxicity, while methyl groups at position 2 may improve blood-brain barrier penetration for neuroactive effects .
  • Assay Standardization: Use orthogonal assays (e.g., in vitro kinase inhibition + in vivo rodent models) to confirm target specificity.
  • Meta-Analysis: Pool data from studies using identical analogs (e.g., 5,7-dichloro vs. 5-methyl variants) to isolate substituent contributions .

Q. Table 2: Key Pharmacological Variables

VariableImpact on ActivityExample Study Design
Chlorine positionCytotoxicity ↑HeLa cell viability assay
Methyl substitutionCNS penetration ↑BBB permeability model

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to GABA-A receptors (common target for anxiolytic imidazopyrimidines). Key residues: α1-subunit His102 and Tyr209 .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor stability over 100 ns to assess binding entropy/enthalpy trade-offs.
  • QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like ClogP and polar surface area to predict bioavailability .

Advanced: How to design pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • In Vitro Phase:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Phase:
    • Animal Models: Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h.
    • Tissue Distribution: Quantify brain-to-plasma ratio to assess CNS targeting .

Advanced: How do structural modifications alter pharmacological profiles?

Methodological Answer:
Systematic SAR studies focus on:

  • Electron-Withdrawing Groups (EWGs): 5,7-Dichloro substitution increases electrophilicity, enhancing kinase inhibition but reducing metabolic stability.
  • Lipophilic Substituents: Methyl at position 2 improves logP (2.1 → 2.8), favoring membrane permeability but increasing plasma protein binding .

Q. Table 3: Substituent Effects

PositionModificationBiological ImpactAssay Result
5,7Cl → FReduced cytotoxicityIC50 ↑ 2x
2CH3 → CF3Improved metabolic stabilityt1/2 ↑ 40%

Advanced: What strategies mitigate synthetic challenges (e.g., low yields in cyclization)?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization kinetics.
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 30 min, improving yield by 15–20% .
  • Purification: Use preparative HPLC with trifluoroacetic acid modifier to isolate pure product from regioisomers .

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